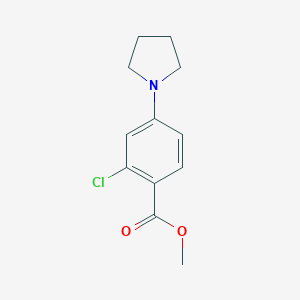
Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate
Descripción general
Descripción
“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H14ClNO2 . It is a solid substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is 1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 . This indicates the presence of a pyrrolidine ring attached to a benzene ring with a methyl ester group and a chlorine atom.Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate” is a solid substance . It has a molecular weight of 239.7 g/mol . The melting point is between 133 - 135 degrees Celsius .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate, is a versatile scaffold in drug discovery. It’s widely used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be instrumental in developing new drugs with selective biological profiles.
Enantioselective Synthesis
Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate can be used in the enantioselective synthesis of pharmaceuticals. The pyrrolidine ring’s stereogenicity means that different stereoisomers can lead to different biological profiles, which is crucial for drugs where only one enantiomer is desired due to efficacy or safety reasons .
Analytical Chemistry
In analytical chemistry, particularly in chiral separation techniques, Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate derivatives can be used as test compounds. They are often separated on amylose-based chiral stationary phases, which are essential for the pharmaceutical industry to isolate single enantiomers of drugs .
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for SAR studies to understand how different substituents affect biological activity. This is particularly relevant for antibacterial activity, where the nature and position of substituents can significantly influence efficacy .
Pharmacokinetics and ADME/Tox
The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters, which is beneficial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Bioactive Molecule Design
Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate can be used to design bioactive molecules with target selectivity. The pyrrolidine ring and its derivatives, including pyrrolizines and prolinol, have been described in literature for their selectivity and efficacy in treating human diseases .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLQYDWEPLAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377011 | |
| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
CAS RN |
175153-38-5 | |
| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



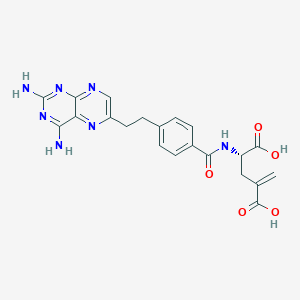

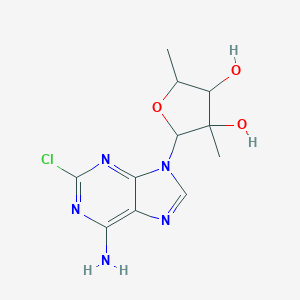
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)


![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)
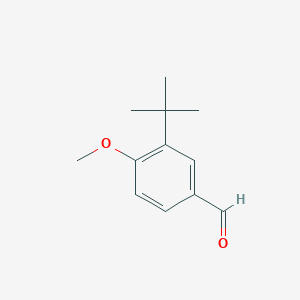
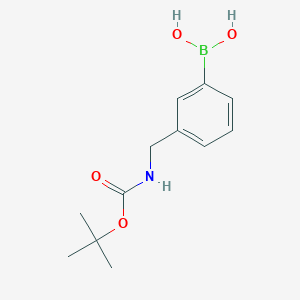

![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)